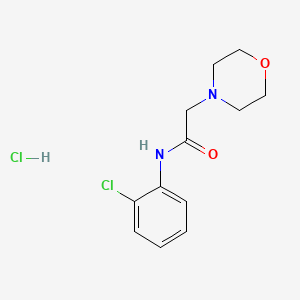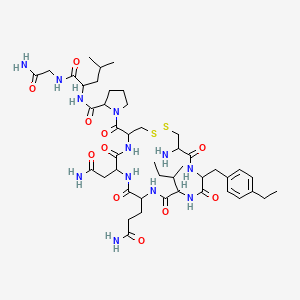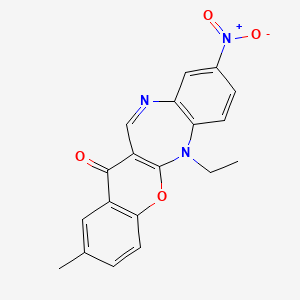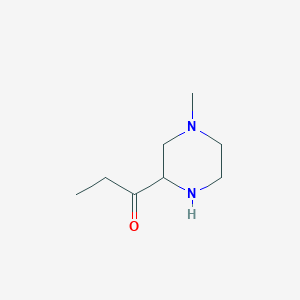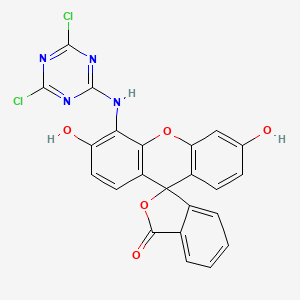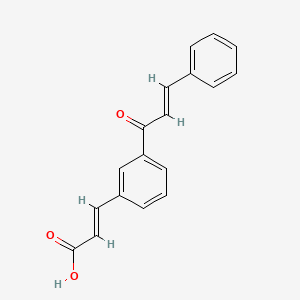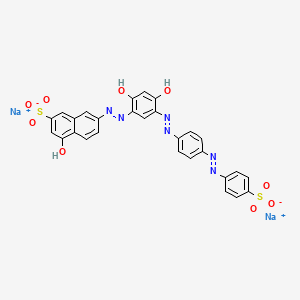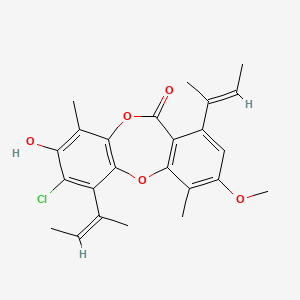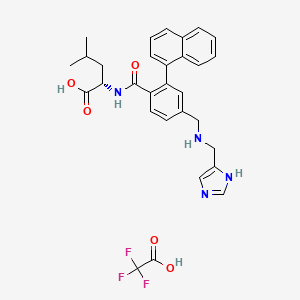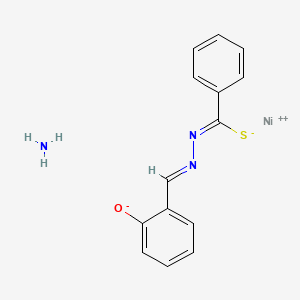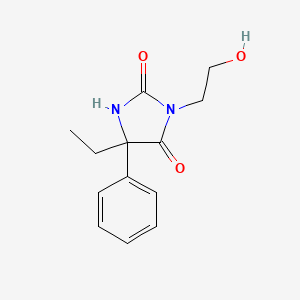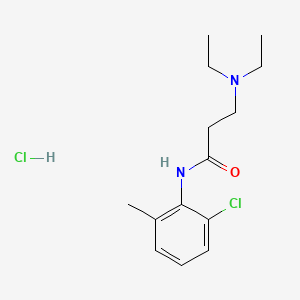
o-Propionotoluidide, 6'-chloro-3-(diethylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “C 3118” is known as 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline. This compound is a solid with a molecular weight of 396.83. It has significant applications in the field of neurodegenerative diseases, particularly in research related to Huntington’s disease and Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline involves the reaction of 4-chlorobenzoyl chloride with 1-piperazine, followed by nitration of the resulting product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in protein aggregation and inclusion formation in cellular models.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases like Huntington’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by promoting the formation of protein inclusions in cells. This mechanism is particularly relevant in the context of neurodegenerative diseases, where misfolded proteins accumulate and form aggregates. The compound helps in reducing the toxicity associated with these aggregates, thereby providing a potential therapeutic approach.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline (B2)
- 4-Chlorobenzoyl chloride
- 1-Piperazine
Uniqueness
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline is unique due to its dual role in promoting inclusion formation and reducing toxicity in neurodegenerative diseases. Unlike other compounds that either promote aggregation or reduce toxicity, this compound achieves both, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
102504-63-2 |
|---|---|
Fórmula molecular |
C14H22Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)10-9-13(18)16-14-11(3)7-6-8-12(14)15;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
Clave InChI |
PSDSHSSAFKPTBK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


